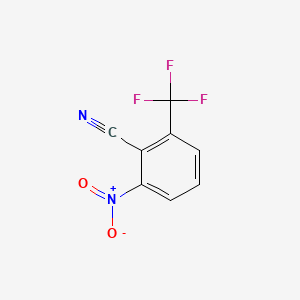

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates, developed in the past decade .

Synthesis Analysis

A novel process is provided for the preparation of substituted-5,6,7,8-tetrahydro[1,2,4]-triazolo[4,3-α]pyridines which are useful in the synthesis of dipeptidyl peptidase-IV inhibitors . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

This review focuses on providing comprehensive highlights of the recent synthetic pathways of imidazo[1,2-a]pyridines, assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .科学研究应用

Synthesis and Chemical Properties

Synthesis Pathways : The compound has been synthesized through various chemical pathways. For instance, Shiozawa et al. (1984) outlined the synthesis of tetrahydro-1,6-naphthyridine methyl homologs by chemical modification of pyridine derivatives (Shiozawa et al., 1984). Guiadeen et al. (2008) described a concise synthesis process for 3-(difluoromethoxy)- and 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines (Guiadeen et al., 2008).

Structural Analysis : The structural properties of various derivatives have been investigated. For instance, Fun et al. (1996) studied the structures of several imidazonaphthyridine derivatives, noting planar molecular structures and intermolecular hydrogen bonds (Fun et al., 1996).

Spectroscopic Studies : Spectroscopic studies of derivatives have been conducted to understand their properties. Deepa et al. (2013) investigated the solvatochromic effects in certain derivatives, examining their absorption and fluorescence spectra in different solvents (Deepa et al., 2013).

Potential Pharmacological Applications

Antibacterial Activity : Some derivatives have been explored for their antibacterial properties. Sabatini et al. (1999) synthesized naphthyridine-8-methyl-7-substituted-3-carboxylic acids as potential antibacterials, noting their efficacy against certain Gram-positive bacteria (Sabatini et al., 1999).

NK1 Receptor Antagonists : Natsugari et al. (1999) explored naphthyridine derivatives as tachykinin NK(1) receptor antagonists, finding promising results for bladder function disorders (Natsugari et al., 1999).

Other Applications

- Synthesis of Novel Compounds : The compound has been used as a precursor in the synthesis of various novel compounds. For example, Mailyan et al. (2012) developed a method for synthesizing CF3-substituted tetrahydro-1,7-naphthyridines, including cyclic α-amino acid derivatives (Mailyan et al., 2012).

属性

IUPAC Name |

8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c1-6-3-14-4-7-2-8(10(11,12)13)5-15-9(6)7/h2,5-6,14H,3-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPSXMKJOWCZIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1N=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744032 |

Source

|

| Record name | 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

CAS RN |

1211585-17-9 |

Source

|

| Record name | 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)

![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)